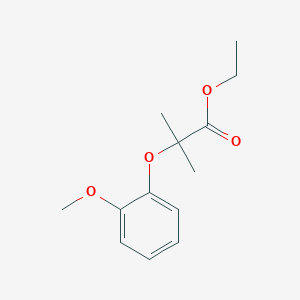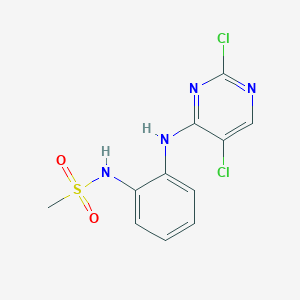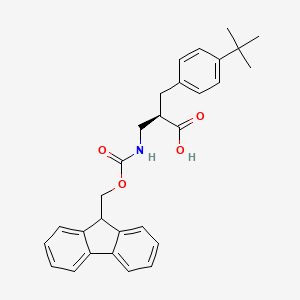![molecular formula C12H16BN3O2 B13985545 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring attached to a pyrrolo[2,3-b]pyrazine core. The presence of the boron atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine typically involves the borylation of a suitable precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a halogenated pyrrolo[2,3-b]pyrazine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient and cost-effective production on a larger scale .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.
Reduction: Reduction reactions can target the pyrrolo[2,3-b]pyrazine core, potentially modifying its electronic properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for cross-coupling reactions.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Modified pyrrolo[2,3-b]pyrazine derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
科学研究应用
Chemistry: The compound is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its boron-containing moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound can be used as a fluorescent probe due to its potential luminescent properties. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. Its ability to form stable complexes with various biomolecules can be exploited in medicinal chemistry .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
作用机制
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine exerts its effects largely depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the transmetalation of the boron species with a palladium catalyst . In biological systems, its mechanism of action would depend on the specific target and pathway involved, which could include interactions with proteins, nucleic acids, or other biomolecules .
相似化合物的比较
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness: The uniqueness of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine lies in its combination of a boron-containing dioxaborolane ring with a pyrrolo[2,3-b]pyrazine core. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
属性
分子式 |
C12H16BN3O2 |
|---|---|
分子量 |
245.09 g/mol |
IUPAC 名称 |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-7-16-10-9(8)14-5-6-15-10/h5-7H,1-4H3,(H,15,16) |
InChI 键 |
RUORNJDXSHAXJR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=NC=CN=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


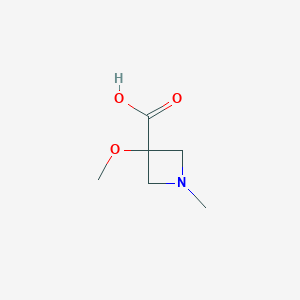
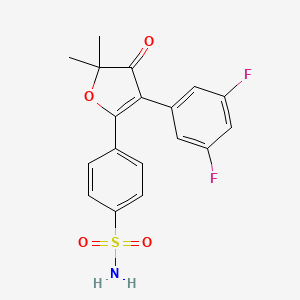
![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)

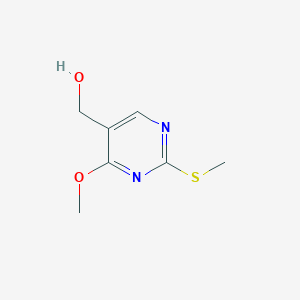
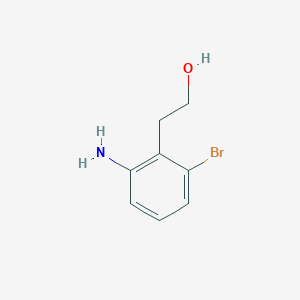
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
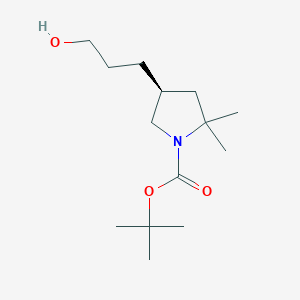
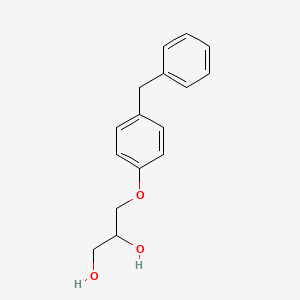

![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
